molecular formula C20H25N5O2S B12243386 3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12243386
M. Wt: 399.5 g/mol
InChI Key: MSMOKCPWSPJWFJ-UHFFFAOYSA-N
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Description

3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the thiadiazole moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and its various substituted derivatives.

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methyl-3,4-dihydroquinazolin-4-one.

    Thiadiazole Derivatives: Compounds with a thiadiazole moiety, such as 1,2,4-thiadiazole.

Uniqueness

3-({1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of three distinct moieties: quinazolinone, piperidine, and thiadiazole. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C20H25N5O2S/c1-14-21-17-6-4-3-5-16(17)19(26)25(14)13-15-7-10-24(11-8-15)20-22-18(23-28-20)9-12-27-2/h3-6,15H,7-13H2,1-2H3

InChI Key

MSMOKCPWSPJWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NS4)CCOC

Origin of Product

United States

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